molecular formula C14H21NO B13891035 (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol

Cat. No.: B13891035
M. Wt: 219.32 g/mol
InChI Key: RFTGBAOGTLSXQW-UHFFFAOYSA-N
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Description

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C15H23NO It is a derivative of pyrrolidine, characterized by the presence of a benzyl group and two methyl groups attached to the pyrrolidine ring

Preparation Methods

The synthesis of (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (1-Benzyl-5,5-dimethylpyrrolidin-3-one), using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation, where the ketone is reduced in the presence of a catalyst like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .

Chemical Reactions Analysis

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts like Pd/C. Major products formed from these reactions include (1-Benzyl-5,5-dimethylpyrrolidin-3-one) and (1-Benzyl-5,5-dimethylpyrrolidin-3-amine) .

Scientific Research Applications

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

(1-Benzyl-5,5-dimethylpyrrolidin-3-yl)methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(1-benzyl-5,5-dimethylpyrrolidin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-14(2)8-13(11-16)10-15(14)9-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTGBAOGTLSXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1CC2=CC=CC=C2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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